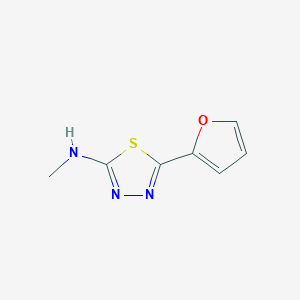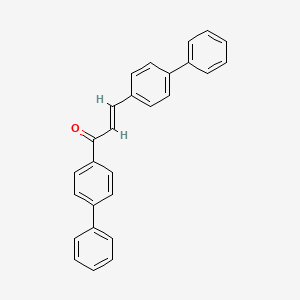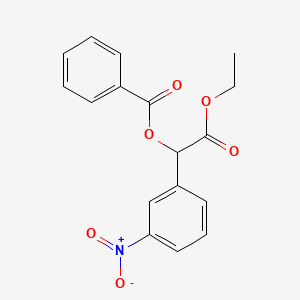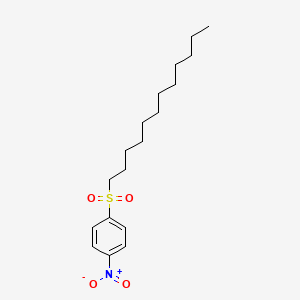
2,5-Bis(chloromethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene is a chemical compound known for its unique structure and properties. It is often used as a precursor in the synthesis of conducting polymers, particularly substituted poly(p-phenylene vinylene) (PPV) derivatives . The compound’s molecular formula is C19H30Cl2O2, and it has a molecular weight of 361.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene typically involves the chloromethylation of a suitable aromatic precursor. One common method includes the reaction of 1,4-dimethoxybenzene with formaldehyde and hydrochloric acid to introduce the chloromethyl groups at the 2 and 5 positions . The resulting intermediate is then reacted with 3,7-dimethyloctanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino, thio, or alkoxy derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The chloromethyl groups serve as reactive sites for further functionalization, allowing the compound to interact with different molecular targets and pathways . In biological systems, it can form stable complexes with biomolecules, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(chloromethyl)-1-methoxy-4-(3’,7’-dimethyloctyloxy)benzene
- 2,5-Bis(chloromethyl)-1,4-dimethoxybenzene
- 2,5-Bis(bromomethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene
Uniqueness
2,5-Bis(chloromethyl)-1,4-bis(3’,7’-dimethyloctyloxy)benzene stands out due to its specific substitution pattern and the presence of long alkyl chains, which enhance its solubility and processability in various applications . Its unique structure allows for the synthesis of highly substituted PPV derivatives with improved electronic properties .
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2,5-bis(3,7-dimethyloctoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48Cl2O2/c1-21(2)9-7-11-23(5)13-15-31-27-17-26(20-30)28(18-25(27)19-29)32-16-14-24(6)12-8-10-22(3)4/h17-18,21-24H,7-16,19-20H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLQKAUCHQKDLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CCl)OCCC(C)CCCC(C)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223565-11-5 |
Source


|
| Record name | 2,5-Bis(chloromethyl)-1,4-bis(3',7'-dimethyloctyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)








